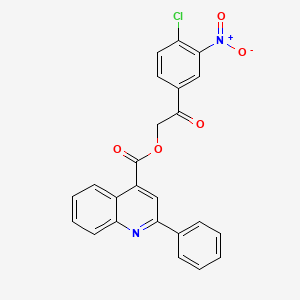![molecular formula C17H17N5O2 B11663876 N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 303104-86-1](/img/structure/B11663876.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-metoxifenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de las hidrazidas. Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxifenil, un anillo pirrólico y un anillo pirazólico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(2-metoxifenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida generalmente implica la condensación de 2-metoxibenzaldehído con 3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida en condiciones ácidas o básicas. La reacción se lleva a cabo normalmente en un disolvente como el etanol o el metanol, y el producto se purifica mediante recristalización.
Métodos de Producción Industrial
Aunque los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación eficientes, como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(2-metoxifenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metoxi puede oxidarse para formar un grupo hidroxilo.
Reducción: El grupo imina puede reducirse para formar una amina.
Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como los haluros o las aminas pueden utilizarse en presencia de un catalizador como el paladio sobre carbón (Pd/C).
Principales Productos
Oxidación: Formación de derivados hidroxilados.
Reducción: Formación de derivados aminados.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-metoxifenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-metoxifenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida implica su interacción con dianas moleculares específicas, como las enzimas o los receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Estas interacciones pueden conducir a varios efectos biológicos, incluyendo la inhibición de la proliferación celular o la modulación de las respuestas inmunitarias.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(2-hidroxifenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida
- N'-[(E)-(2-clorofenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida
- N'-[(E)-(2-fluorofenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida
Singularidad
N'-[(E)-(2-metoxifenil)metilideno]-3-(1-metil-1H-pirrol-2-il)-1H-pirazol-5-carbohidrazida es único debido a la presencia del grupo metoxi, que puede influir en su reactividad química y actividad biológica. El grupo metoxi puede mejorar la capacidad del compuesto para interactuar con dianas moleculares específicas, lo que puede conducir a propiedades terapéuticas mejoradas en comparación con compuestos similares.
Propiedades
Número CAS |
303104-86-1 |
|---|---|
Fórmula molecular |
C17H17N5O2 |
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-22-9-5-7-15(22)13-10-14(20-19-13)17(23)21-18-11-12-6-3-4-8-16(12)24-2/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
Clave InChI |
OUDNXOPNUCFLIT-WOJGMQOQSA-N |
SMILES isomérico |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
SMILES canónico |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11663800.png)
![4-Fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide](/img/structure/B11663804.png)


![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)

![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663843.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)
